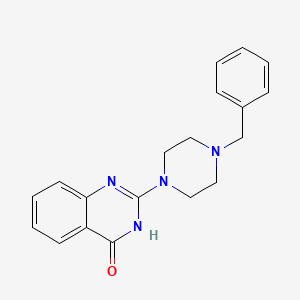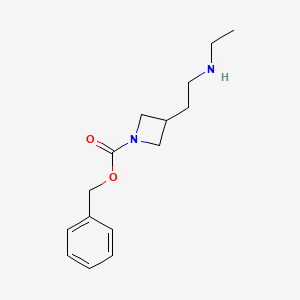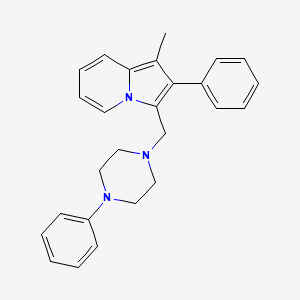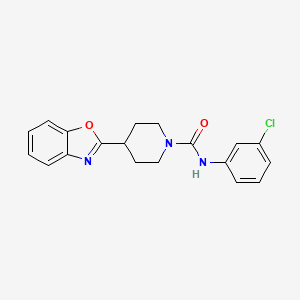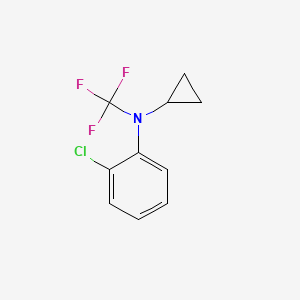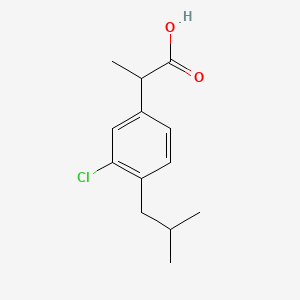
2-(3-Chloro-4-isobutylphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-isobutylphenyl)propionic acid is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound is structurally related to ibuprofen, which is widely used to treat mild to moderate pain, fever, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-isobutylphenyl)propionic acid typically involves the Friedel-Crafts acylation of 3-chloro-4-isobutylbenzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-isobutylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(3-Chloro-4-isobutylphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The primary mechanism of action of 2-(3-Chloro-4-isobutylphenyl)propionic acid involves the non-selective, reversible inhibition of cyclooxygenase enzymes COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with similar therapeutic effects but distinct pharmacokinetic properties
Uniqueness
2-(3-Chloro-4-isobutylphenyl)propionic acid is unique due to the presence of a chlorine atom on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in potency, duration of action, and side effect profile compared to other NSAIDs .
Propriétés
Numéro CAS |
58880-41-4 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
2-[3-chloro-4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)6-11-5-4-10(7-12(11)14)9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16) |
Clé InChI |
ZHJFTHAIVITSPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=C(C=C1)C(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


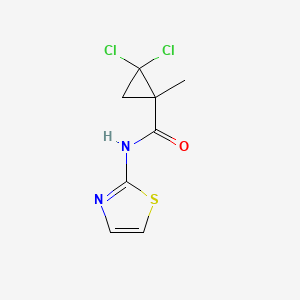
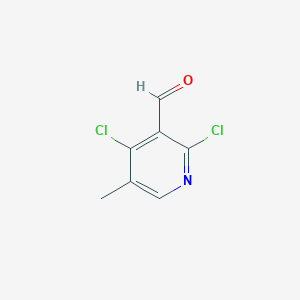
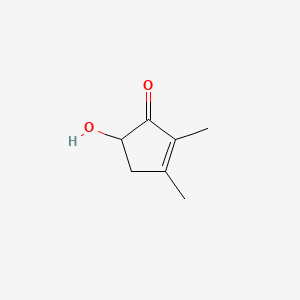
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
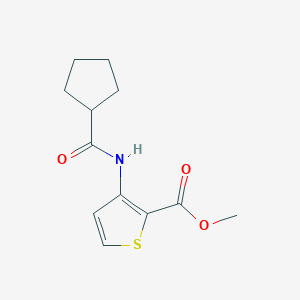
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
